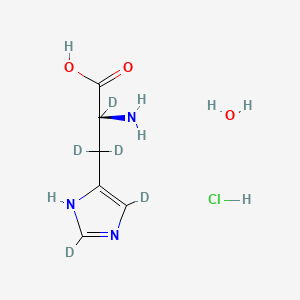

L-Histidine-d5 (hydrochloride hydrate)

Description

Principles of Deuterium (B1214612) Labeling for Metabolic and Proteomic Investigations

Deuterium (²H or D), a stable isotope of hydrogen, is a commonly employed label in metabolic and proteomic research. researchgate.netnih.gov Deuterium labeling involves the substitution of hydrogen atoms with deuterium in a molecule of interest. This substitution results in a mass increase that is readily detectable by mass spectrometry. isotope.combmrb.io

One of the primary advantages of deuterium labeling is its versatility. It can be incorporated into molecules through various methods, including chemical synthesis or by providing organisms with deuterium-enriched water (D₂O). isotope.combmrb.io In metabolic studies, deuterium-labeled compounds are introduced into a biological system, and their metabolic fate is traced by analyzing the isotopic enrichment in downstream metabolites. nih.gov This approach, often referred to as metabolic flux analysis, provides quantitative insights into the rates of metabolic pathways. nih.govclarusanalytical.com

In proteomics, deuterium labeling, particularly through the use of D₂O, allows for the measurement of protein turnover rates. isotope.combmrb.io As new proteins are synthesized, deuterium from D₂O is incorporated into non-essential amino acids, which are then built into the protein structure. isotope.combmrb.io By measuring the rate of deuterium incorporation over time, researchers can determine the synthesis and degradation rates of individual proteins on a proteome-wide scale. isotope.combmrb.ionih.gov

Biological Significance of L-Histidine in Cellular Physiology and Metabolism

L-histidine is a semi-essential amino acid, meaning that while it can be synthesized in the body, dietary intake is often necessary to meet physiological demands. bioanalysis-zone.comnih.gov It is one of the 20 proteinogenic amino acids, serving as a fundamental building block for proteins. bioanalysis-zone.comymdb.ca The unique chemical properties of its imidazole (B134444) side chain, which has a pKa near physiological pH, allow it to play a crucial role in a variety of biological processes. researchgate.netmedchemexpress.com

Key functions of L-histidine include:

Protein Structure and Function: Histidine residues are frequently found in the active sites of enzymes, where they participate in catalytic reactions. nih.govymdb.ca Its ability to act as both a proton donor and acceptor makes it a key component of many enzymatic mechanisms. medchemexpress.com

Metal Ion Chelation: The imidazole side chain of histidine is an effective chelator of metal ions such as zinc, copper, and iron. researchgate.net This property is vital for the function of numerous metalloproteins, including hemoglobin. nih.gov

Precursor to Histamine (B1213489): L-histidine is the direct precursor to histamine, a biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission. nih.govnih.govnih.gov

Antioxidant Properties: Histidine can scavenge reactive oxygen species, contributing to the cellular defense against oxidative stress. researchgate.net

Proton Buffering: Due to its pKa, histidine plays a significant role in maintaining physiological pH balance. researchgate.net

The metabolic breakdown of L-histidine is also a critical pathway. The primary step is the conversion of histidine to urocanic acid by the enzyme histidine ammonia-lyase. nih.govcapes.gov.br Further catabolism in the liver ultimately yields glutamate (B1630785). nih.gov

Rationale for the Development and Application of L-Histidine-d5 as a Research Tool

The development of L-Histidine-d5 (hydrochloride hydrate) was driven by the need for a reliable internal standard and tracer for studying the multifaceted roles of L-histidine. nih.govchemicalbook.com L-Histidine-d5 is the deuterium-labeled form of L-Histidine, where five hydrogen atoms have been replaced by deuterium. chemicalbook.comisotope.com This isotopic labeling makes it an ideal tool for use in mass spectrometry-based analytical methods. nih.govyoutube.com

The primary rationale for its use includes:

Internal Standard for Quantification: In quantitative mass spectrometry, an internal standard is crucial for correcting for variations in sample preparation and instrument response. bioanalysis-zone.comnih.gov Because L-Histidine-d5 is chemically identical to endogenous L-histidine, it co-elutes during chromatography and experiences similar ionization effects, making it an excellent internal standard for the accurate quantification of L-histidine in biological samples. clarusanalytical.comcapes.gov.br

Tracer for Metabolic Studies: By introducing L-Histidine-d5 into a biological system, researchers can trace the metabolic fate of histidine. youtube.com This allows for the investigation of histidine catabolism, its incorporation into proteins, and its conversion to other important biomolecules like histamine and carnosine.

Pharmacokinetic Studies: Labeled compounds like L-Histidine-d5 are invaluable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of the parent compound. youtube.com

Scope and Evolution of L-Histidine-d5 Applications in Scientific Disciplines

The application of L-Histidine-d5 has expanded across various scientific disciplines, reflecting its versatility as a research tool.

Clinical Chemistry and Inborn Errors of Metabolism: L-Histidine-d5 is used as an internal standard in diagnostic tests for inborn errors of histidine metabolism, such as histidinemia. nih.gov Stable isotope dilution mass spectrometry using labeled histidine allows for precise and accurate quantification of histidine levels in plasma, aiding in the diagnosis and monitoring of such conditions. nih.gov

Metabolomics and Metabolic Flux Analysis: In the field of metabolomics, L-Histidine-d5 is employed to study the dynamics of histidine metabolism and its interplay with other metabolic pathways. nih.govyoutube.comnih.gov It can be used to quantify the flux through the histidine degradation pathway and its contribution to the pool of other metabolites.

Proteomics and Protein Turnover: While D₂O is more commonly used for general protein turnover studies, labeled amino acids like L-Histidine-d5 can be used in more targeted approaches to understand the synthesis and degradation of specific histidine-rich proteins or to investigate post-translational modifications involving histidine residues. nih.gov

Neuroscience: Given that histidine is the precursor to the neurotransmitter histamine, L-Histidine-d5 can be a valuable tool for studying histamine synthesis and turnover in the brain, providing insights into the role of the histaminergic system in various neurological processes. nih.gov

The evolution of its applications is closely tied to advancements in analytical technologies, particularly high-resolution mass spectrometry, which allows for increasingly sensitive and precise detection of isotopically labeled compounds.

Interactive Data Tables

Below are interactive tables summarizing key information about L-Histidine-d5 and its applications.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₄D₅N₃O₂·HCl·H₂O | isotope.comyoutube.com |

| Molecular Weight | 217.64 g/mol | isotope.comyoutube.com |

| Isotopic Purity | Typically ≥98% | youtube.com |

| Primary Application | Internal standard for mass spectrometry, metabolic tracer | nih.govyoutube.com |

| Scientific Discipline | Specific Application | Research Finding Example | Reference |

|---|---|---|---|

| Clinical Chemistry | Diagnosis of histidinemia | Used as an internal standard in stable isotope dilution mass spectrometry to accurately quantify plasma histidine levels. | nih.gov |

| Metabolomics | Metabolic flux analysis of histidine catabolism | Enabled the simultaneous determination of labeled L-histidine and its metabolite urocanic acid in human plasma. | nih.govchemicalbook.com |

| Pharmacokinetics | Studying the in vivo fate of L-histidine | Allowed for the determination of pharmacokinetic parameters of L-histidine, including its rapid absorption and metabolism to urocanic acid. | youtube.com |

| Proteomics | Quantification of protein-bound histidine | Can be used in methods for the simultaneous determination of L- and D-amino acids in proteins after hydrolysis. | mdpi.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClN3O3 |

|---|---|

Molecular Weight |

214.66 g/mol |

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-(2,4-dideuterio-1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1D2,2D,3D,5D;; |

InChI Key |

CMXXUDSWGMGYLZ-QGRMNJNTSA-N |

Isomeric SMILES |

[2H]C1=C(NC(=N1)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N.O.Cl |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for L Histidine D5

Methodologies for Deuterium (B1214612) Incorporation into Amino Acids

The introduction of deuterium into amino acids can be achieved through several distinct methodologies, each with its own advantages regarding selectivity, yield, and scalability. These methods can be broadly categorized into chemical synthesis, enzymatic synthesis, and biotechnological production.

Chemical Synthesis Routes for Site-Specific Deuteration of L-Histidine

Chemical synthesis offers a versatile approach for the site-specific deuteration of L-histidine. A common and effective method is through hydrogen-deuterium (H-D) exchange reactions, particularly targeting the protons on the imidazole (B134444) ring and the aliphatic side chain.

One of the most accessible protons for exchange is the C-2 proton of the imidazole ring due to its relative acidity. This exchange is typically base-catalyzed and occurs by incubating L-histidine in a deuterated solvent such as deuterium oxide (D₂O) under elevated temperatures. sielc.comnih.gov The mechanism involves the deprotonation of the imidazolium (B1220033) ion to form a ylide intermediate, which is then deuterated by the solvent. sielc.com The half-life for this exchange can be on the order of days. researchgate.net

Achieving deuteration at the C-5' position of the imidazole ring and the α- and β-positions of the amino acid backbone often requires more rigorous conditions or multi-step synthetic pathways. For instance, a multi-step synthesis can involve the construction of the imidazole ring from deuterated precursors. rsc.org An efficient synthesis of multi-labeled histidines can be achieved by first accomplishing the selective deuteration at the C-3 and C-5 positions of a precursor, followed by the construction of the imidazole ring. rsc.org Subsequent oxidation and resolution steps can yield the desired L-histidine isotopologue. rsc.org Palladium-catalyzed H-D exchange reactions using D₂O as the deuterium source have also been shown to be effective for the regioselective deuteration of amino acids. mdpi.com

The final step in preparing the hydrochloride hydrate (B1144303) form involves the reaction of the deuterated L-histidine with hydrochloric acid in an aqueous solution, followed by crystallization. nih.gov

| Strategy | Description | Key Reagents/Conditions | Target Positions |

| Hydrogen-Deuterium Exchange | Incubation of L-histidine in a deuterated solvent to exchange labile protons. | D₂O, elevated temperatures (e.g., 37-70°C), base catalysis. sielc.comnih.gov | C-2 of imidazole ring. sielc.com |

| Multi-step Synthesis | Building the L-histidine molecule from deuterated starting materials or intermediates. | Deuterated precursors, reagents for imidazole ring construction, oxidation, and resolution. rsc.org | All five positions (α, β, and imidazole ring). |

| Palladium-Catalyzed Exchange | Use of a palladium catalyst to facilitate H-D exchange with D₂O. | Pd/C, D₂O. mdpi.com | Site-selective deuteration. |

Enzymatic Synthesis Approaches for Stereospecific Deuterium Labeling of L-Histidine

Enzymatic methods provide a powerful alternative for the stereospecific deuteration of L-histidine, often yielding high enantiomeric purity under mild reaction conditions. These approaches leverage the high selectivity of enzymes to catalyze H-D exchange at specific positions.

Pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as aminotransferases and racemases, are particularly useful for α-deuteration. researchgate.net These enzymes can reversibly deprotonate the α-carbon of an amino acid, and when the reaction is performed in D₂O, a deuterium atom is incorporated with high stereoselectivity. researchgate.netnih.gov For example, a PLP-dependent Mannich cyclase, LolT, has demonstrated the ability to deuterate a wide range of L-amino acids at the α-position with strict stereoselectivity. nih.gov

Enzymes like histidine ammonia-lyase (HAL) can also be utilized. While its primary function is the elimination of ammonia (B1221849) from L-histidine, the mechanism involves the formation of a carbanion intermediate at the β-carbon, which can be exploited for deuterium incorporation. researchgate.net By running the reverse reaction or manipulating the equilibrium in the presence of D₂O, deuteration at the β-position can be achieved.

Multi-enzyme cascade systems are also being developed to produce D-amino acids, and similar principles can be applied for the synthesis of deuterated L-amino acids by selecting enzymes with the appropriate stereospecificity. researchgate.net

Biotechnological Production of L-Histidine-d5 Using Deuterated Precursors

The production of L-Histidine-d5 through fermentation offers a potentially cost-effective and scalable method. This approach involves cultivating microorganisms, such as metabolically engineered strains of Escherichia coli or Corynebacterium glutamicum, in a medium containing deuterated precursors. google.comnih.govnih.gov

The primary deuterated precursor is typically a deuterated carbon source, such as deuterated glucose (glucose-d7), and the fermentation is carried out in D₂O. nih.gov The microorganisms are engineered to overproduce L-histidine. As the microbes metabolize the deuterated glucose and grow in the D₂O-based medium, the deuterium atoms are incorporated into the L-histidine molecules through the organism's natural biosynthetic pathways.

Metabolic engineering strategies focus on enhancing the L-histidine production pathway and increasing the supply of precursors like phosphoribosyl pyrophosphate (PRPP). nih.govresearchgate.net This can involve the overexpression of key biosynthetic genes and the removal of feedback inhibition mechanisms. nih.gov While the direct production of L-Histidine-d5 via fermentation is a promising area, challenges remain in optimizing the growth of microorganisms in deuterated media and maximizing the isotopic enrichment of the final product. nih.gov

Regiospecificity and Stereochemical Purity in L-Histidine-d5 Synthesis

Achieving high regiospecificity and stereochemical purity is paramount in the synthesis of L-Histidine-d5 for its intended applications.

Regiospecificity , the control over which specific hydrogen atoms are replaced by deuterium, is a key challenge. In chemical synthesis, H-D exchange methods can be tailored to target specific protons. For instance, the C-2 proton of the imidazole ring is the most readily exchanged. sielc.com Achieving deuteration at other positions often requires multi-step syntheses with protecting groups to direct the deuteration to the desired sites. rsc.orgresearchgate.net

Stereochemical purity is crucial as only the L-enantiomer is typically desired. Enzymatic methods inherently offer high stereoselectivity due to the chiral nature of enzyme active sites. nih.gov For chemical syntheses that may result in a racemic mixture, a resolution step is often necessary. This can be achieved through enzymatic resolution or chiral chromatography. rsc.org The optical purity of the final product is often assessed using techniques like NMR spectroscopy with chiral derivatizing agents. researchgate.net

Optimization of Isotopic Enrichment and Yield for L-Histidine-d5 Production

Isotopic enrichment refers to the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. In chemical synthesis, the isotopic enrichment is influenced by the isotopic purity of the deuterated reagents (e.g., D₂O) and the reaction conditions. Driving the H-D exchange equilibrium towards the deuterated product by using a large excess of the deuterated solvent is a common strategy. nih.gov In biotechnological production, the isotopic enrichment of the precursors and the D₂O in the growth medium directly impacts the enrichment of the final product. nih.gov Mass spectrometry is the primary technique used to determine the level of isotopic enrichment. nih.govrsc.org

Yield optimization involves maximizing the amount of purified L-Histidine-d5 obtained from a given amount of starting material. In chemical synthesis, this involves optimizing reaction conditions such as temperature, reaction time, and catalyst loading to minimize side reactions and product loss during workup and purification. In biotechnological production, yield is enhanced by optimizing the fermentation conditions (e.g., pH, temperature, nutrient feed) and through metabolic engineering of the production strain to channel more metabolic flux towards L-histidine biosynthesis. nih.govresearchgate.net

Chromatographic and Other Purification Strategies for High-Purity L-Histidine-d5

After synthesis, L-Histidine-d5 must be purified to remove unreacted starting materials, byproducts, and other impurities to achieve the high purity required for its applications.

Chromatographic techniques are central to the purification of L-Histidine-d5. Ion-exchange chromatography is a highly effective method for separating amino acids based on their charge. Since histidine is a basic amino acid, cation-exchange chromatography is commonly employed. rsc.orgsielc.com The crude product is loaded onto the column, and after washing away neutral and acidic impurities, the bound L-Histidine-d5 is eluted by changing the pH or increasing the salt concentration of the mobile phase. rsc.org

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for purifying L-Histidine-d5. sielc.comnih.govspectralservice.de By selecting an appropriate column and mobile phase, excellent separation of L-Histidine-d5 from structurally similar impurities can be achieved. Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can also be particularly effective for retaining and separating underivatized amino acids like histidine. spectralservice.de

Recrystallization is a common final purification step to obtain highly pure crystalline L-Histidine-d5 hydrochloride hydrate. researchgate.netgoogle.com This process involves dissolving the partially purified product in a suitable solvent system and then inducing crystallization by cooling or by the addition of an anti-solvent. This method is effective at removing residual impurities and can also be used to control the crystal size and morphology. nih.gov The purity of the final product is typically assessed by HPLC and confirmed by spectroscopic methods such as NMR. researchgate.netchemicalbook.com

| Technique | Principle | Key Considerations |

| Ion-Exchange Chromatography | Separation based on the net charge of the molecule. | Choice of cation or anion exchanger, pH and ionic strength of buffers. rsc.orgsielc.com |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Column chemistry (e.g., C18), mobile phase composition (e.g., acetonitrile/water), use of ion-pairing agents or mixed-mode columns. sielc.comnih.govspectralservice.de |

| Recrystallization | Purification based on differences in solubility. | Choice of solvent system, control of temperature and cooling rate. researchgate.netnih.govgoogle.com |

Comparative Analysis of Different L-Histidine-d5 Synthesis Approaches

The synthesis of L-Histidine-d5, a deuterated isotopologue of L-histidine, is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. Several synthetic strategies have been developed, each with distinct advantages and disadvantages in terms of yield, stereoselectivity, cost, and the specific positions of deuterium incorporation. A comparative analysis of these methods reveals a trade-off between the simplicity of the procedure and the precision of the labeling.

One of the most direct methods for deuterium labeling is through hydrogen-deuterium (H-D) exchange . This approach typically involves heating L-histidine in a deuterated solvent, such as deuterium oxide (D₂O), often in the presence of an acid or base catalyst. nih.govnih.gov The primary advantage of this method is its operational simplicity. However, it often results in incomplete and non-specific deuteration, primarily at the C-2 and C-5 positions of the imidazole ring. nih.gov The degree of deuteration can be influenced by temperature and pH, but achieving high isotopic enrichment at specific sites can be challenging. nih.gov For instance, heating in DCl–D₂O can lead to deuteration at both the C-2 and C-2' positions. researchgate.net Subsequent back-exchange in water is then required to selectively remove the deuterium from the C-2' position, adding steps to the process. researchgate.net

A more controlled approach involves the de novo synthesis of the histidine molecule from deuterated precursors. This strategy allows for the precise placement of deuterium atoms. One such method starts from L-aspartic acid, a commercially available chiral building block. rsc.org This pathway provides high optical purity of the final L-histidine product. rsc.org Another sophisticated method involves the construction of the imidazole ring from labeled synthons. For example, a 1,5-disubstituted imidazole ring can be constructed, which is then coupled to a glycine (B1666218) moiety using an enantioselective coupling agent. researchgate.net This approach, particularly utilizing the O'Donnell asymmetric amino acid synthesis, allows for mild reaction conditions and straightforward workups, often avoiding the need for preparative HPLC for purification. researchgate.netmdpi.com

A comparative summary of different approaches is presented below:

| Synthesis Approach | Description | Advantages | Disadvantages | Key Findings/Examples |

| Hydrogen-Deuterium Exchange | Direct exchange of protons for deuterons by heating L-histidine in a deuterated medium (e.g., D₂O with DCl). | - Procedurally simple- Uses readily available starting material (L-histidine) | - Often results in incomplete deuteration- Can lead to a mixture of isotopologues- May require harsh conditions (high temperature) | Deuteration at C-2 and C-5 of the imidazole ring is commonly achieved. nih.gov Heating at 70°C in D₂O can achieve around 70% deuteration. nih.gov |

| De Novo Synthesis from L-Aspartic Acid | Chiral synthesis starting from L-aspartic acid to build the histidine backbone and imidazole ring. | - High optical purity (e.g., 93.8% e.e.)- Precise control over isotopic labeling | - Multi-step synthesis, potentially leading to lower overall yields- More complex and time-consuming | An efficient and concise synthesis for multi-labeled histidines has been described using this method. rsc.org |

| Imidazole Ring Construction and Asymmetric Synthesis | Building the imidazole ring from labeled precursors and then coupling it to a glycine derivative using methods like the O'Donnell phase transfer catalysis. | - High enantiomeric excess (e.g., 99% e.e.)- Mild reaction conditions- Access to various isotopologues by using different labeled synthons | - Involves multiple protection and deprotection steps- May require specialized reagents and catalysts | Starting from labeled potassium thiocyanate (B1210189) can yield 2'-¹³C-L-histidine with high isotopic incorporation. mdpi.com The use of a bislactim ether of cyclo-D-valylglycine allows for enantioselective coupling. researchgate.net |

The choice of synthetic route for L-Histidine-d5 (hydrochloride hydrate) depends heavily on the specific requirements of the intended application. For applications where a mixture of deuterated species is acceptable and simplicity is paramount, H-D exchange is a viable option. However, for studies requiring high isotopic purity and specific labeling patterns, such as in detailed mechanistic or NMR-based structural studies, de novo synthesis or methods involving asymmetric synthesis are superior, despite their increased complexity. The synthesis of the hydrochloride hydrate form is typically achieved in the final step by treating the purified L-Histidine-d5 with hydrochloric acid. chemicalbook.com

Analytical Methodologies for Characterization and Quantification of L Histidine D5 and Its Metabolites

Mass Spectrometry (MS)-Based Techniques for Isotopic Tracer Analysis

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. Various MS-based techniques are utilized to study L-Histidine-d5 and its metabolic fate.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Samples

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of amino acids in complex biological matrices like plasma and urine. nih.govnih.gov For polar compounds like histidine, which are not well-retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique. thermofisher.comnih.gov HILIC allows for the analysis of underivatized amino acids, simplifying sample preparation. thermofisher.comlabrulez.com

A typical LC-MS/MS method for amino acid quantification involves a simple protein precipitation step followed by direct injection into the LC-MS system. youtube.com The validation of such a method is crucial and includes assessing parameters like linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability to ensure the data is reliable. nih.govyoutube.comyoutube.com For instance, a method for quantifying 20 L-amino acids in human plasma was developed using an Agilent AdvanceBio HILIC column with a gradient elution, demonstrating the specificity and reliability of LC-MS/MS for this class of compounds. nih.gov

Table 1: Example LC-MS Parameters for Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity BEH Amide (2.1x100 mm, 1.7 µm) | thermofisher.com |

| Mobile Phase | Gradient elution with aqueous ammonium (B1175870) formate/acetate and acetonitrile | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Capillary Voltage | 1.00 kV | nih.gov |

| Desolvation Temperature | 550 °C | nih.gov |

| Source Temperature | 150 °C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for metabolomic analysis, capable of detecting a wide range of metabolites. researchgate.net However, due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step to increase their volatility and thermal stability. thermofisher.comsigmaaldrich.com Common derivatization methods include silylation, such as with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or a two-step process involving esterification followed by acylation. thermofisher.comsigmaaldrich.commdpi.com

The choice of derivatization agent and reaction conditions is critical for achieving reproducible results. nih.gov For example, a two-step derivatization using 2 M HCl in methanol (B129727) followed by pentafluoropropionic anhydride (B1165640) (PFPA) has been shown to produce stable derivatives of amino acids suitable for long-term analysis. mdpi.com To quantify deuterated metabolites, a deuterated derivatizing agent, such as d9-MSTFA, can be used to create internal standards for each metabolite, improving the precision of quantification. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent | Derivative Formed | Key Advantage | Reference |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) | Forms volatile by-products | thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture-sensitive than TMS | sigmaaldrich.com |

| Alkyl chloroformates | Alkyl ester | Can be automated for high-throughput analysis | mdpi.com |

| HCl in Methanol + PFPA | Methyl ester, pentafluoropropionyl | Derivatives are stable for extended periods | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Isotope Distribution Determination

High-resolution mass spectrometry (HRMS) is indispensable for the analysis of deuterated compounds as it allows for the accurate determination of isotopic purity and distribution. nih.govrsc.org By providing precise mass measurements, HRMS can distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.govyoutube.com This is crucial for verifying the successful incorporation of deuterium (B1214612) into the L-Histidine molecule and for tracking its metabolic fate without ambiguity.

The isotopic pattern of a deuterated compound in a mass spectrum provides a wealth of information. researchgate.net The relative abundances of the isotopic peaks (M, M+1, M+2, etc.) can be used to calculate the percentage of deuterium enrichment. nih.govrsc.org For example, a study demonstrated the use of LC-ESI-HRMS to evaluate the isotopic enrichment of several commercially available deuterated compounds, showing a high degree of accuracy and reproducibility. rsc.org This technique is rapid, highly sensitive, and requires minimal sample consumption. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Deuterated Species

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including deuterated compounds and their metabolites. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint that can be used to identify the molecule and, in the case of deuterated compounds, to determine the location of the deuterium labels. researchgate.net

Histidine Hydrogen-Deuterium Exchange Mass Spectrometry (His-HDX-MS) is a specific application where MS/MS is used to pinpoint the location of deuterium incorporation within histidine-containing peptides. nih.gov Techniques like collision-induced dissociation (CID) can be used to fragment peptides, and the resulting fragment ions reveal which parts of the molecule contain the deuterium label. nih.gov Importantly, it has been shown that for the C2-deuterium of histidine, there is no significant migration of the label to other parts of the peptide during CID, which is a challenge in other types of HDX studies. nih.gov This makes MS/MS a reliable method for studying the structural and conformational dynamics of proteins and peptides using L-Histidine-d5 as a tracer. nih.gov

Quantitative Mass Spectrometry Using L-Histidine-d5 as an Internal Standard

One of the most critical applications of L-Histidine-d5 is its use as an internal standard (IS) in quantitative mass spectrometry assays. nih.govbioanalysis-zone.com The ideal internal standard has chemical and physical properties nearly identical to the analyte of interest. bioanalysis-zone.com Stable isotope-labeled (SIL) compounds like L-Histidine-d5 are considered the gold standard because they co-elute with the unlabeled analyte and can correct for variations in sample preparation, chromatography, and ionization efficiency. bioanalysis-zone.comyoutube.com

In a typical quantitative workflow, a known amount of L-Histidine-d5 is spiked into the sample containing the endogenous (unlabeled) L-Histidine. nih.gov The ratio of the mass spectrometric signal of the analyte to the signal of the internal standard is then used to construct a calibration curve and accurately quantify the concentration of the analyte. youtube.com This approach, known as isotope dilution mass spectrometry, significantly improves the precision and accuracy of the measurement. nih.govmdpi.com

Table 3: Key Validation Parameters for Quantitative Bioanalytical Methods

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | youtube.com |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of nominal value (±20% at LLOQ) | youtube.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | youtube.com |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible | nih.gov |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | Should be minimized and consistent across samples | nih.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration | youtube.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Tracing Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural and quantitative analysis of deuterated compounds. sigmaaldrich.comillinois.edu While proton (¹H) NMR is common, deuterium (²H) NMR offers direct observation and quantification of deuterium incorporation. sigmaaldrich.com For highly deuterated compounds where residual proton signals are weak, ²H NMR is particularly advantageous. sigmaaldrich.com

NMR can be used to verify the structure of L-Histidine-d5, confirm the positions of the deuterium labels, and determine the isotopic enrichment. rsc.org The chemical shifts in a ¹³C NMR spectrum can be influenced by neighboring deuterium atoms, an effect known as the deuterium-induced isotope shift. nih.gov This can be used to quantify the degree of deuteration at specific sites within the molecule. nih.gov Furthermore, advanced NMR techniques, such as two-dimensional correlation spectroscopy (e.g., ²H-¹H COSY), can be used to elucidate the local structure and through-space interactions in partially deuterated compounds. researchgate.net Quantitative NMR (qNMR) methods, sometimes using an electronic reference signal (ERETIC), provide a way to accurately determine the concentration and isotopic ratios of deuterated molecules in solution. acs.org

Multidimensional NMR Approaches for Comprehensive Metabolic Profiling with L-Histidine-d5

Metabolic profiling, or metabolomics, aims to comprehensively identify and quantify the small molecule metabolites within a biological system. nih.gov NMR spectroscopy is a central analytical platform for these studies due to its ability to provide detailed structural information and its highly quantitative nature, where peak integrals are directly proportional to metabolite concentration. nih.gov When L-Histidine-d5 is used as a tracer, multidimensional NMR techniques are invaluable for resolving complex metabolic mixtures and tracking the labeled atoms as they are incorporated into various metabolites.

One-dimensional (1D) ¹H-NMR is a primary tool for metabolomics, but spectral overlap is a significant challenge in complex biological samples like tissue extracts or biofluids. nih.gov Multidimensional NMR experiments, such as 2D ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), help to overcome this limitation by spreading signals across a second dimension, thereby enhancing resolution and facilitating metabolite identification. nih.govnih.gov These approaches allow for the deconvolution of the complex NMR spectrum into the fingerprints of individual components, which can then be identified by comparison to metabolite databases. nih.gov In studies involving isotopically labeled compounds like L-Histidine-d5, these techniques are crucial for distinguishing the labeled metabolites from the endogenous pool and for elucidating their chemical structures.

Table 2: Multidimensional NMR Experiments in Metabolic Profiling

| NMR Experiment | Abbreviation | Information Provided | Application in L-Histidine-d5 Tracing |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Shows correlations between scalar-coupled protons, typically those 2-3 bonds apart. | Identifies spin systems within metabolites derived from L-Histidine-d5. |

| Total Correlation Spectroscopy | TOCSY | Correlates all protons within a given spin system. | Provides more complete structural information on histidine metabolites. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C, ¹⁵N). | Tracks the flow of ¹³C or ¹⁵N labels from dual-labeled histidine into other molecules. nih.gov |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows longer-range correlations (2-4 bonds) between protons and heteronuclei. | Aids in the structural elucidation of unknown metabolites of L-Histidine-d5. |

Correlated NMR Experiments for Elucidating L-Histidine-d5 Metabolic Fates

To trace the metabolic fate of L-Histidine-d5, it is essential to establish connectivity between the labeled atoms in the precursor molecule and their subsequent positions in downstream metabolites. Correlated NMR experiments are specifically designed to reveal through-bond scalar couplings between nuclei, providing unambiguous evidence of metabolic transformations.

Experiments that correlate the chemical shifts of different nuclei, such as the side-chain carbons and aromatic protons of an amino acid, are particularly useful. utoronto.ca For instance, a 2D NMR experiment could be designed to correlate the β-carbon (Cβ) of the histidine side chain with the protons on the imidazole (B134444) ring (Hδ/ε). As L-Histidine-d5 is metabolized, the deuterium label may be retained or lost, and the carbon skeleton may be modified. By observing the changes in these correlations, researchers can map the metabolic pathways. For example, if L-Histidine-d5 is converted to urocanic acid through the action of histidine ammonia-lyase, the fundamental side-chain structure changes, which would be reflected in the loss of certain correlations and the appearance of new ones corresponding to the urocanate structure. The use of such experiments provides a powerful method for the unambiguous sequence-specific assignment of aromatic side chains and their metabolic products. utoronto.ca

Integration of L-Histidine-d5 Tracing with Advanced Analytical Platforms

While NMR spectroscopy is a powerful tool for isotope tracing, its integration with other advanced analytical platforms, most notably mass spectrometry (MS), provides a more comprehensive and robust analysis of metabolic networks. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity compared to NMR, which is particularly advantageous when analyzing low-abundance metabolites or when sample volume is limited, as is often the case with small organisms. nih.govnih.gov

The complementary nature of NMR and MS makes their integrated use highly effective. NMR provides detailed structural elucidation and is non-destructive, while MS excels in sensitivity and throughput. nih.govmdpi.com In the context of L-Histidine-d5 tracing, LC-MS/MS can be used to detect and quantify the deuterated parent compound and its metabolites with high precision. mdpi.com A common approach involves hydrolysis of proteins in deuterated acid (e.g., DCl) followed by LC-MS/MS analysis, which can help differentiate between endogenous and newly synthesized molecules. mdpi.com By comparing data from both NMR and LC-MS/MS, researchers can achieve greater certainty in metabolite identification and quantification, ensuring that data is directly comparable and translatable across different analytical platforms. nih.gov

Table 3: Comparison of NMR and MS for L-Histidine-d5 Metabolite Analysis

| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Integrated Approach Benefit |

|---|---|---|---|

| Sensitivity | Lower (μM-mM range) | Higher (nM-pM range) nih.gov | Detection of both high and low abundance metabolites. |

| Structural Information | Rich structural detail, isomer differentiation. nih.gov | Provides mass-to-charge ratio; fragmentation aids structural clues. | Unambiguous identification and structural confirmation. |

| Quantification | Highly quantitative, directly proportional to concentration. nih.gov | Requires stable isotope-labeled internal standards for best accuracy. | Cross-validation of quantitative data. nih.gov |

| Sample Preparation | Often minimal and non-destructive. nih.gov | May require derivatization; destructive. mdpi.com | Comprehensive profiling from a single biological experiment. |

Data Processing, Statistical Analysis, and Bioinformatic Tools for Isotope Tracer Data

The large and complex datasets generated from NMR-based metabolomics experiments with L-Histidine-d5 require sophisticated data processing and statistical analysis to extract biologically meaningful information. The workflow begins with the processing of raw NMR spectra, which includes Fourier transformation, phasing, baseline correction, and calibration of the chemical shift axis. researchgate.net

Following initial processing, the spectral data must be prepared for statistical analysis. This involves aligning spectral regions to correct for minor shifts in peak positions, normalizing the data to account for variations in sample concentration, and binning or targeting specific resonance signals for integration. researchgate.net The resulting data matrix, containing peak intensities for multiple metabolites across different samples, is then subjected to multivariate statistical analysis. researchgate.net

Table 4: Data Processing and Analysis Workflow for Isotope Tracer Data

| Step | Description | Tools/Methods | Reference |

|---|---|---|---|

| 1. Spectral Processing | Conversion of raw FID data into a clean spectrum. | Fourier transform, phasing, baseline correction, referencing. | researchgate.net |

| 2. Data Reduction | Extraction of quantitative information from spectra. | Spectral alignment, normalization, binning/integration. | researchgate.net |

| 3. Multivariate Analysis | Statistical analysis to identify patterns and discriminatory metabolites. | PCA (unsupervised), PLS-DA/OPLS-DA (supervised). | nih.govresearchgate.net |

| 4. Biomarker Identification | Pinpointing the specific metabolites that change significantly. | Analysis of loading plots, VIP (Variable Importance in Projection) scores. | nih.gov |

| 5. Pathway Analysis | Placing identified metabolites into a biological context. | Metabolite databases (e.g., KEGG, HMDB), pathway analysis software. | nih.gov |

Applications of L Histidine D5 in Biological and Biochemical Research

Elucidating Histidine Metabolism and Related Biochemical Pathways

The unique properties of L-Histidine-d5 make it an invaluable tracer for mapping the intricate network of metabolic reactions involving histidine.

L-Histidine-d5 is utilized to trace the breakdown (catabolism) and synthesis (anabolism) of L-histidine within cells. When introduced into a biological system, the deuterated histidine is processed by the cell's metabolic machinery alongside the unlabeled form. Researchers can track the appearance of the deuterium (B1214612) label in various downstream metabolites, providing a clear picture of the catabolic pathways. The primary pathway for histidine catabolism occurs in the liver and skin, where it is converted first to trans-urocanate and ultimately to glutamate (B1630785) creative-proteomics.comnih.gov.

Conversely, by monitoring the incorporation of L-Histidine-d5 into newly synthesized proteins, researchers can quantify the rate of protein synthesis and anabolism. This approach helps to understand how histidine is utilized for building proteins and other essential biomolecules.

Histidine metabolism is directly linked to one-carbon metabolism, a critical set of pathways that provide single-carbon units for the synthesis of nucleotides, amino acids, and other vital compounds. The catabolism of histidine proceeds through the intermediate N-formiminoglutamate (FIGLU) creative-proteomics.com. In a reaction dependent on folic acid, the formimino group from FIGLU is transferred to tetrahydrofolate (THF), a key coenzyme in the folate cycle nih.gov. This step connects the breakdown of histidine to the cellular pool of one-carbon units nih.gov.

By using L-Histidine-d5, scientists can precisely trace how the carbon atoms from the imidazole (B134444) ring of histidine contribute to this one-carbon pool. This allows for the quantification of the flux of histidine into folate-dependent pathways, shedding light on its importance in cellular biosynthesis and regulation.

The use of deuterated substrates like L-Histidine-d5 is a cornerstone of studies into enzyme mechanisms, particularly through the analysis of the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve breaking this bond in the rate-determining step will proceed more slowly with the deuterated compound.

This principle has been applied to study enzymes that either act on histidine or contain critical histidine residues in their active sites. For example, studies using heavy isotope-labeled histidine to label specific residues within an enzyme, such as purine (B94841) nucleoside phosphorylase, have demonstrated measurable kinetic isotope effects pnas.org. These effects provide strong evidence for the role of specific amino acid dynamics in the catalytic process and help to elucidate the enzyme's reaction mechanism and substrate specificity pnas.orgwgtn.ac.nz.

Table 1: Research Applications of L-Histidine-d5 in Elucidating Histidine Metabolism

| Research Area | Application of L-Histidine-d5 | Key Findings |

| Metabolic Pathway Tracing | Serves as a tracer to follow the conversion of histidine into downstream metabolites like urocanate and glutamate. | Confirms and quantifies the flux through known catabolic and anabolic pathways in various tissues creative-proteomics.comnih.gov. |

| One-Carbon Metabolism | Tracks the contribution of histidine's carbon atoms to the folate-dependent one-carbon pool via FIGLU. | Elucidates the quantitative link between histidine breakdown and the synthesis of nucleotides and other molecules nih.gov. |

| Enzyme Kinetics (KIE) | Used as a substrate or to label enzyme active sites to measure changes in reaction rates. | Provides insight into transition states and the role of protein dynamics in catalysis for histidine-related enzymes pnas.org. |

| Metabolic Interplay | Traces the influence of histidine metabolism on other metabolic networks, such as fatty acid pathways. | Reveals interactions and potential therapeutic targets, for instance in metabolic disorders like ketosis mdpi.com. |

Metabolic pathways are highly interconnected. Isotopic tracers such as L-Histidine-d5 enable researchers to investigate how fluctuations in histidine metabolism affect other metabolic networks. For example, recent metabolomic studies have explored the interaction between L-histidine and non-esterified fatty acid (NEFA) metabolism in bovine mammary epithelial cells mdpi.com. In cattle suffering from the metabolic disorder ketosis, L-histidine levels were observed to be lower mdpi.com. By using L-Histidine-d5, researchers can investigate how histidine supplementation may mitigate the metabolic disruptions, such as those in fatty acid and steroid biosynthesis, caused by high levels of NEFAs mdpi.com. This provides a method to untangle complex metabolic cross-talk and identify potential points of therapeutic intervention.

Metabolic Flux Analysis (MFA) Using L-Histidine-d5

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. Stable isotope tracers are fundamental to MFA, and L-Histidine-d5 is ideally suited for this purpose in studies involving histidine.

In the field of metabolic engineering, a primary goal is to optimize microbial strains for the large-scale production of valuable compounds, including amino acids like L-histidine. nih.gov The industrial production of L-histidine often relies on fermentation using engineered microorganisms such as Escherichia coli or Corynebacterium glutamicum nih.govscispace.com.

To improve the production yield, it is crucial to understand the flow of metabolites through the cell. L-Histidine-d5 can be used in MFA studies to precisely measure the flux through the histidine biosynthesis pathway. By introducing a known amount of L-Histidine-d5 into the fermentation medium, researchers can measure the rate at which the deuterium label is diluted by the cell's own production of unlabeled histidine. This information helps to:

Identify bottlenecks in the production pathway.

Quantify the carbon flow from central metabolism (e.g., glucose) to L-histidine.

Assess the impact of genetic modifications on metabolic fluxes.

This quantitative data is essential for designing rational strategies to engineer more efficient microbial cell factories for histidine production nih.gov. Furthermore, understanding histidine metabolism is critical for optimizing the growth of certain production strains, like the yeast Komagataella phaffii, which may require histidine for robust growth in specific media nih.gov.

Table 2: Use of L-Histidine-d5 in Metabolic Flux Analysis (MFA) for Microbial Fermentation

| Step | Description | Objective |

| 1. Tracer Introduction | A known quantity of L-Histidine-d5 is added to the microbial culture medium. | To introduce a labeled tracer into the cellular metabolic network. |

| 2. Sample Collection | Samples of the culture are taken at various time points during fermentation. | To capture the state of the metabolic system over time. |

| 3. Isotope Analysis | Intracellular metabolites and the final product (L-histidine) are extracted and analyzed using mass spectrometry. | To measure the isotopic enrichment (ratio of labeled to unlabeled histidine). |

| 4. Flux Calculation | The isotopic labeling data is fed into a computational model of the cell's metabolic network. | To calculate the intracellular reaction rates (fluxes) and identify metabolic bottlenecks or inefficiencies nih.gov. |

Application in Mammalian Cell Culture Models for Understanding Metabolic Reprogramming

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer and immune cell activation. Stable isotope tracing is a crucial technology for elucidating the molecular mechanisms underlying these metabolic shifts. By introducing positionally labeled tracers as nutrients and monitoring the labeling patterns of their downstream metabolites, researchers can analyze the activity of specific metabolic pathways.

While direct studies detailing the extensive use of L-Histidine-d5 for metabolic reprogramming are emerging, the established role of histidine metabolism in disease progression provides a strong rationale for its application. For instance, histidine metabolism has been shown to drive liver cancer progression by promoting tumor cell metabolic reprogramming and modulating the tumor immune microenvironment. In such contexts, L-Histidine-d5 can be employed in mammalian cell culture models to trace the flux of histidine through various metabolic pathways.

In a typical experiment, cultured cells are grown in a medium where standard L-histidine is replaced with L-Histidine-d5. After a certain period, cellular metabolites are extracted and analyzed by mass spectrometry. The incorporation of deuterium into downstream metabolites provides quantitative information on the activity of histidine-related metabolic pathways. This approach can reveal how cancer cells, for example, alter their histidine catabolism to support processes like the one-carbon metabolism, which is crucial for nucleotide synthesis and methylation reactions.

A study on bovine mammary epithelial cells revealed that L-histidine treatment could modulate the metabolic disruptions induced by high levels of non-esterified fatty acids, suggesting its role in rebalancing disrupted metabolic pathways mdpi.com. Employing L-Histidine-d5 in similar cell culture models would allow for a more precise understanding of the specific metabolic fluxes being altered.

Table 1: Potential Applications of L-Histidine-d5 in Studying Metabolic Reprogramming

| Research Area | Experimental Approach | Potential Insights |

| Cancer Metabolism | Tracing L-Histidine-d5 incorporation into downstream metabolites in cancer cell lines. | Elucidation of altered histidine catabolic pathways supporting tumor growth and proliferation. |

| Immunometabolism | Analyzing the metabolic fate of L-Histidine-d5 in activated immune cells. | Understanding the role of histidine metabolism in immune cell function and differentiation. |

| Metabolic Disorders | Investigating the impact of L-Histidine-d5 on the metabolome of cells modeling metabolic diseases. | Identifying key metabolic nodes where histidine metabolism influences disease pathology. |

Computational Modeling and Simulation for L-Histidine-d5 Based Flux Estimation

Metabolic Flux Analysis (MFA) is a computational approach used to quantify the rates (fluxes) of metabolic reactions within a cellular system. When combined with stable isotope tracing, MFA becomes a powerful tool for obtaining a detailed picture of cellular metabolism.

The data generated from L-Histidine-d5 tracing experiments, specifically the mass isotopomer distributions of histidine-derived metabolites, can be used as inputs for computational models of cellular metabolism. These models, which consist of a network of biochemical reactions, are then used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

The process typically involves the following steps:

Model Construction: A stoichiometric model of the relevant metabolic pathways involving histidine is constructed.

Isotope Labeling Experiment: Cells are cultured with L-Histidine-d5, and the mass isotopomer distributions of key metabolites are measured.

Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best fit the experimental labeling data. This often involves solving a system of algebraic equations that describe the flow of isotopes through the metabolic network.

Model Refinement and Validation: The initial flux estimates are refined, and the model is validated against additional experimental data.

While comprehensive, large-scale MFA models specifically tailored for L-Histidine-d5 are still in development, the foundational principles and computational tools are well-established nih.govuq.edu.au. The integration of L-Histidine-d5 tracing data into genome-scale metabolic models holds the potential to provide a system-level understanding of how cells utilize histidine under various conditions.

Protein Turnover and Proteomic Applications of L-Histidine-d5

Measurement of Global and Specific Protein Synthesis and Degradation Rates in vitro and in vivo (Non-Human Models)

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process that governs cellular function and adaptation. Stable isotope labeling with amino acids is a cornerstone technique for measuring protein turnover rates. L-Histidine-d5 can be used as a metabolic tracer to determine the rates of both global and specific protein synthesis and degradation in various experimental models.

In a typical in vivo study in a non-human model, an animal would be administered L-Histidine-d5. Over time, this labeled histidine is incorporated into newly synthesized proteins. By collecting tissue samples at different time points and analyzing the proteome by mass spectrometry, researchers can quantify the rate of incorporation of L-Histidine-d5 into specific proteins. This rate of incorporation is a direct measure of the protein synthesis rate.

Conversely, to measure protein degradation, a "pulse-chase" experiment can be performed. The animal is first "pulsed" with L-Histidine-d5 to label a cohort of proteins. Then, the labeled histidine is replaced with unlabeled histidine (the "chase"). The rate at which the deuterated form of a protein disappears is a measure of its degradation rate. Metabolic labeling with heavy water (D₂O) is another powerful tool for studying protein turnover in vivo, and the principles of measuring isotope incorporation and decay are similar researchgate.netnih.govresearchgate.net.

A related approach for measuring muscle protein breakdown involves the use of labeled 3-methylhistidine, a modified amino acid that is released during muscle protein breakdown and not reincorporated into new proteins. This highlights the utility of tracking histidine and its derivatives to understand protein dynamics.

Table 2: Experimental Design for Protein Turnover Studies with L-Histidine-d5

| Study Type | Experimental Protocol | Measured Parameter |

| Protein Synthesis | Continuous or bolus administration of L-Histidine-d5. | Rate of incorporation of L-Histidine-d5 into proteins. |

| Protein Degradation | Pulse-chase experiment with an initial pulse of L-Histidine-d5 followed by a chase with unlabeled histidine. | Rate of disappearance of L-Histidine-d5 from proteins. |

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Incorporating Deuterated Amino Acids

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. nih.gov The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in one cell population, which can then be compared to a "light" unlabeled cell population.

L-Histidine-d5 can be used as the "heavy" amino acid in SILAC experiments. In a typical setup, one population of cells is grown in a medium containing normal L-histidine ("light"), while another population is grown in a medium where the normal histidine has been replaced with L-Histidine-d5 ("heavy"). After several cell divisions, virtually all the histidine in the "heavy" cell population will be L-Histidine-d5.

The two cell populations are then combined, and the proteins are extracted and digested into peptides. When analyzed by mass spectrometry, every histidine-containing peptide from the "heavy" population will be 5 Daltons heavier than its counterpart from the "light" population. The ratio of the intensities of the heavy and light peptide peaks in the mass spectrum provides a precise and accurate measure of the relative abundance of that protein in the two cell populations.

While 13C and 15N are more commonly used in SILAC due to potential chromatographic shifts with deuterated amino acids, the use of deuterium labeling is a valid approach, especially with modern high-resolution mass spectrometers and data analysis software that can account for such shifts. youtube.com

Quantitative Proteomics Using Deuterium-Labeled L-Histidine as a Metabolic Probe

Beyond its use in standard SILAC for relative protein quantification, L-Histidine-d5 can be employed as a metabolic probe in more dynamic quantitative proteomics experiments. This approach, often termed "pulse SILAC" or dynamic SILAC, allows for the study of protein synthesis, degradation, and translocation.

In a pulse SILAC experiment, cells are grown in a "light" medium and then switched to a "heavy" medium containing L-Histidine-d5 for a defined period (the "pulse"). This labels newly synthesized proteins. By analyzing the proteome at different time points after the pulse, researchers can determine the synthesis rates of thousands of proteins simultaneously.

This technique is particularly valuable for studying cellular responses to stimuli. For example, by applying a drug or a growth factor and simultaneously pulsing with L-Histidine-d5, one can identify proteins whose synthesis rates are specifically altered in response to the treatment. This provides insights into the molecular mechanisms of drug action or cellular signaling pathways.

Investigations of Deuterium Exchange and Kinetic Isotope Effects (KIE)

The substitution of hydrogen with deuterium in L-Histidine-d5 can lead to observable kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The study of KIEs provides valuable information about the mechanisms of enzyme-catalyzed reactions.

When a C-H bond is replaced by a C-D bond, the C-D bond is stronger and has a lower vibrational frequency. Consequently, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly with the deuterated substrate. This is known as a primary kinetic isotope effect.

In the context of L-Histidine-d5, the deuterium atoms are on the imidazole ring. If an enzymatic reaction involves the abstraction of a proton from the imidazole ring in its rate-limiting step, a significant KIE may be observed when L-Histidine-d5 is used as a substrate. For example, studies on histidine decarboxylase have utilized isotope effects to elucidate its reaction mechanism. nih.gov

Furthermore, L-Histidine-d5 is a valuable tool in hydrogen-deuterium exchange mass spectrometry (HDX-MS). This technique is used to study protein conformation and dynamics. nih.govnih.gov In HDX-MS, a protein is incubated in a deuterated solvent (e.g., D₂O), and the rate at which backbone amide hydrogens exchange with deuterium is measured. The imidazole C2-proton of histidine also undergoes a pH-dependent hydrogen-deuterium exchange. researchgate.netacs.orgscispace.com By using L-Histidine-d5 as a reference, researchers can more accurately study the exchange rates of other protons in the protein, as the deuterated positions on the imidazole ring will not participate in the exchange. This can help in determining the pKa values of individual histidine residues within a protein, providing insights into their local microenvironment and role in protein function. nih.govnih.gov

Table 3: Summary of Applications of L-Histidine-d5 in Research

| Application Area | Technique | Key Information Gained |

| Metabolic Reprogramming | Stable Isotope Tracing | Elucidation of altered metabolic pathway fluxes. |

| Computational Modeling | Metabolic Flux Analysis (MFA) | Quantitative estimation of intracellular reaction rates. |

| Protein Turnover | Metabolic Labeling | Measurement of protein synthesis and degradation rates. |

| Quantitative Proteomics | SILAC, Pulse SILAC | Relative and absolute quantification of protein abundance and synthesis. |

| Enzyme Mechanisms | Kinetic Isotope Effect (KIE) Studies | Insights into the rate-determining steps of enzymatic reactions. |

| Protein Structure & Dynamics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Information on protein conformation, dynamics, and histidine pKa values. |

Probing Enzyme Reaction Mechanisms and Transition State Structures

The kinetic isotope effect (KIE) is a key principle leveraged in the study of enzyme reaction mechanisms. By replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking or formation during a reaction, the rate of that reaction is often altered. Measuring this change provides valuable insight into the rate-limiting steps and the geometry of the transition state. L-Histidine-d5, or more specifically, site-specifically deuterated L-histidine, has been instrumental in elucidating the mechanisms of enzymes that utilize L-histidine as a substrate, such as histidine decarboxylase.

| Enzyme | Organism | Deuterated Substrate | Key Finding |

| Histidine Decarboxylase (PLP-dependent) | Morganella morganii | L-[α-²H]histidine | Decarboxylation and Schiff base interchange are jointly rate-limiting. osti.gov |

| Histidine Decarboxylase (Pyruvate-dependent) | Lactobacillus 30a | Deuterated L-histidine | Schiff base formation and decarboxylation are jointly rate-limiting. univr.it |

Studying Protein Dynamics and Ligand Binding through Deuterium Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying the structure and dynamics of proteins at atomic resolution in solution. However, for larger proteins, the sheer number of proton signals leads to severe spectral overlap, complicating analysis. Deuterium labeling, including the use of L-Histidine-d5, is a powerful strategy to overcome this challenge. By replacing protons with deuterons, which are NMR-inactive under typical proton NMR experimental conditions, the spectra are simplified, and spectral resolution is enhanced.

Site-specific labeling with deuterated amino acids allows researchers to focus on particular regions of a protein, such as the active site or a protein-protein interface. This approach is invaluable for studying protein dynamics—the motions that are critical for a protein's function. For instance, by selectively incorporating L-Histidine-d5, the dynamics of histidine residues, which are often found in enzyme active sites and are crucial for catalysis, can be monitored. NMR relaxation experiments on such labeled proteins can provide information on the flexibility and motion of these specific residues on a range of timescales. osti.govresearchgate.net

Deuterium labeling is also highly effective for studying protein-ligand interactions. ustc.edu.cncopernicus.orgnih.gov Techniques such as chemical shift perturbation (CSP) or mapping are frequently employed. copernicus.orgnih.gov In a typical CSP experiment, a 2D NMR spectrum of a ¹⁵N-labeled protein is recorded, and then increasing amounts of an unlabeled ligand are added. The binding of the ligand causes changes in the chemical environment of the amino acid residues at the binding site, resulting in shifts of their corresponding peaks in the NMR spectrum. By tracking these shifts, the binding site can be mapped onto the protein's structure. The use of deuterated proteins in these experiments can help to reduce spin diffusion, leading to cleaner and more easily interpretable results. For example, the interaction of hen egg white lysozyme with histamine (B1213489) has been studied by monitoring the chemical shift changes in the protein's NMR spectrum upon titration with histamine. copernicus.orgnih.gov

| NMR Technique | Application | Role of Deuterium Labeling (e.g., with L-Histidine-d5) |

| NMR Relaxation | Studying protein dynamics (flexibility, motion). | Simplifies spectra, allowing for the study of specific residues. |

| Chemical Shift Perturbation (CSP) | Mapping ligand binding sites on a protein. | Reduces spectral overlap and spin diffusion for clearer results. researchgate.netcopernicus.orgnih.gov |

| Saturation Transfer Difference (STD) NMR | Identifying ligands that bind to a protein. | Deuteration of the protein provides a "window" for selective irradiation. |

Biomarker Discovery and Validation in Preclinical Disease Models

Stable isotope tracers like L-Histidine-d5 are becoming increasingly important in metabolomics for the discovery and validation of biomarkers in preclinical models of disease. By tracing the metabolic fate of the labeled compound, researchers can gain a dynamic view of metabolic pathways and identify how they are altered in pathological states.

Identification of Novel Metabolic Signatures Associated with Pathological States (Non-Human Models)

Recent research in non-human models has highlighted a significant link between histidine metabolism and metabolic diseases such as obesity. Studies in mice have shown that dietary histidine plays a crucial role in regulating body weight and composition. For example, in mouse models of diet-induced obesity, restricting the amount of dietary histidine was found to rapidly reverse obesity and hepatic steatosis (fatty liver), as well as improve insulin sensitivity. This dramatic effect was associated with increased energy expenditure rather than a reduction in calorie intake.

These findings strongly suggest that alterations in histidine metabolism create a distinct metabolic signature associated with obesity. While these initial studies manipulated total dietary histidine, the use of L-Histidine-d5 as a metabolic tracer in such animal models would be the next logical step. By administering L-Histidine-d5 to both lean and obese mice, researchers could use mass spectrometry to track the flux of the deuterium label through various metabolic pathways. This would allow for the precise identification of which pathways involving histidine are dysregulated in the obese state, potentially uncovering novel metabolic signatures and therapeutic targets. Stable isotope tracing is a powerful method for analyzing the activity of specific metabolic pathways by monitoring the labeling patterns of downstream metabolites.

Validation of Potential Biomarkers in Animal Models and In Vitro Experimental Systems

The discovery of a potential biomarker is the first step; it must then be rigorously validated to ensure it is a reliable indicator of a disease state or a response to therapy. The findings from the dietary histidine restriction studies in mice position histidine and its metabolites as strong potential biomarkers for metabolic health. L-Histidine-d5 can be a key tool in the validation of these biomarkers in animal models and in vitro systems.

For instance, after identifying a set of histidine-related metabolites that are altered in obese mice, L-Histidine-d5 could be used to confirm that the flux through the pathways producing these metabolites is indeed different between healthy and diseased animals. This provides a dynamic validation that goes beyond a static measurement of metabolite concentrations. A study on the pharmacokinetics of isotopically labeled L-histidine in humans has already demonstrated the feasibility of using such tracers to assess the in vivo activity of an enzyme, histidine ammonia (B1221849) lyase. This same principle can be applied in preclinical animal models to validate that a change in a potential biomarker is a true reflection of an altered metabolic process.

Furthermore, in vitro experimental systems, such as cell cultures, can be used to dissect the molecular mechanisms underlying the observed metabolic changes. By treating cells with L-Histidine-d5, researchers can investigate how specific genetic or pharmacological manipulations affect histidine metabolism, further validating the link between the biomarker and the pathological process.

Quality Control and Characterization Requirements for L Histidine D5 in Tracer Applications

Assessment of Isotopic Purity and Enrichment Levels in L-Histidine-d5 Batches

Isotopic purity refers to the percentage of the compound that is labeled with the desired number of deuterium (B1214612) atoms, while isotopic enrichment indicates the abundance of the heavy isotope (deuterium) at the labeled positions. For L-Histidine-d5, the goal is to have five deuterium atoms per molecule with minimal presence of d0 to d4 species.

Mass spectrometry (MS) is the primary technique for evaluating isotopic purity and enrichment. By analyzing the mass spectrum of the compound, researchers can determine the distribution of isotopologues. nih.gov A high-quality batch of L-Histidine-d5 will exhibit a dominant peak corresponding to the mass of the d5-labeled molecule, with significantly lower intensities for the unlabeled (d0) and partially labeled (d1-d4) species. This analysis confirms that the compound can serve as a reliable standard for quantifying its unlabeled counterpart in biological samples. nih.govlumiprobe.com Commercial suppliers often specify a minimum isotopic purity, for instance, 98% for the D₅ form, which is confirmed by a Certificate of Analysis (COA). isotope.comisotope.comeurisotop.com

Table 1: Key Parameters for Isotopic Purity Assessment

| Parameter | Description | Typical Specification | Analytical Method |

|---|---|---|---|

| Isotopic Purity | The percentage of molecules containing the specified number of deuterium atoms (five for d5). | >98% | Mass Spectrometry (MS) |

| Isotopic Enrichment | The percentage of deuterium atoms at the labeled positions relative to hydrogen atoms. | >98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Isotopologue Distribution | The relative abundance of molecules with different numbers of deuterium atoms (d0, d1, d2, d3, d4, d5). | Predominantly d5 | Mass Spectrometry (MS) |

This table is generated based on data from commercial suppliers and research articles. isotope.comnih.gov

Verification of Deuterium Position and Distribution within the L-Histidine Molecule

Beyond confirming the number of deuterium atoms, it is crucial to verify their specific locations within the L-histidine molecule. Incorrect or scrambled labeling can affect the compound's chemical behavior and stability, particularly if the deuterium atoms are not in chemically stable positions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise position of isotopic labels. isotope.com Specifically, Deuterium (²H) NMR can directly observe the signals from the deuterium nuclei, confirming their attachment to specific carbon atoms. Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can also be used to confirm the structure and, by extension, the label positions. nih.gov For histidine, which has non-labile hydrogen atoms on the alpha-carbon, beta-carbons, and the C-2 and C-4 positions of the imidazole (B134444) ring, NMR can verify that deuteration has occurred at these intended sites. nih.gov

Furthermore, techniques like Raman spectroscopy have been developed to probe specific deuterium labels. For instance, C2-deuterated histidine (His-C2D) displays a unique Raman-active C-D stretching vibration, the frequency of which is sensitive to the local environment, confirming the label's position and providing a tool for further experimental applications. nih.gov

Stability and Storage Conditions of L-Histidine-d5 as a Research Reagent

Maintaining the integrity of L-Histidine-d5 requires adherence to appropriate storage conditions to prevent both chemical degradation and isotopic exchange. The stability of the compound can be affected by temperature, light, and moisture.

For the solid (neat) form of L-Histidine-d5 hydrochloride hydrate (B1144303), suppliers' recommendations vary, with some suggesting storage at room temperature (15-25°C) and others recommending refrigeration (4°C). medchemexpress.comisotope.comcarlroth.com In all cases, it is crucial to store the compound in a tightly sealed container, protected from light and moisture. medchemexpress.comisotope.com

Stock solutions are significantly less stable and require more stringent storage conditions. It is generally recommended to store solutions at -20°C for short-term use (e.g., within one month) and at -80°C for long-term storage (e.g., up to six months). medchemexpress.comglpbio.com To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes. glpbio.commedchemexpress.com

Table 3: Recommended Storage Conditions for L-Histidine-d5 Hydrochloride Hydrate

| Form | Temperature | Duration | Additional Precautions |

|---|---|---|---|

| Solid Powder | Room Temperature or 4°C | Long-term | Sealed container, protect from light and moisture. medchemexpress.comisotope.com |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. medchemexpress.comglpbio.com |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. medchemexpress.comglpbio.com |

This table synthesizes storage information from multiple suppliers. medchemexpress.comisotope.comglpbio.com

Handling and Preparation Protocols for Maintaining Isotopic and Chemical Integrity

Proper handling and preparation are essential to preserve the quality of L-Histidine-d5 for tracer experiments. The primary concerns are preventing contamination, degradation, and isotopic back-exchange (the replacement of deuterium with hydrogen from the environment).

When preparing stock solutions, using a high-purity solvent is necessary. For aqueous solutions, it may be advisable to filter and sterilize the solution, for example, with a 0.22 μm filter, especially if it will be used in cell culture or other biological systems. medchemexpress.com To aid dissolution, gentle warming to 37°C or sonication can be employed. glpbio.com